prop-2-enyl 3-oxopiperazine-1-carboxylate
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Overview
Description
prop-2-enyl 3-oxopiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a piperazine ring substituted with a prop-2-en-1-yl group and a 3-oxo group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine with prop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: 3-oxo derivatives of piperazine.
Reduction: Reduced piperazine derivatives.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
prop-2-enyl 3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
prop-2-enyl 3-oxopiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it offers a different reactivity profile and potential for diverse applications in various fields.
Properties
CAS No. |
156440-97-0 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl 3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-13-8(12)10-4-3-9-7(11)6-10/h2H,1,3-6H2,(H,9,11) |
InChI Key |
LYQQSNCMRCZZIS-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1CCNC(=O)C1 |
Canonical SMILES |
C=CCOC(=O)N1CCNC(=O)C1 |
Origin of Product |
United States |
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